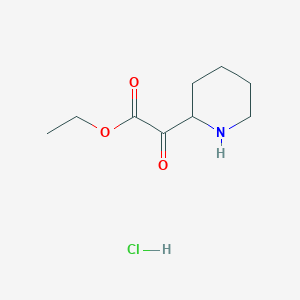

Ethyl oxo(piperidin-2-yl)acetate hydrochloride

Vue d'ensemble

Description

Ethyl oxo(piperidin-2-yl)acetate hydrochloride is an organic compound that belongs to the class of alpha amino acids and derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(piperidin-2-yl)acetate hydrochloride typically involves the reaction of ethyl oxoacetate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to meet the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl oxo(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted piperidine compounds .

Applications De Recherche Scientifique

Pharmacological Applications

Ethyl oxo(piperidin-2-yl)acetate hydrochloride has been studied for its pharmacological properties, particularly its neuroprotective effects. Research indicates that this compound can modulate several biological pathways relevant to neurological health.

Neuroprotective Effects

- Mechanism of Action : The compound has been shown to exert a strong chemotactic effect on leukocytes through the activation of membrane receptors, which initiates signaling cascades related to inflammation and cell survival. This includes the activation of NF-kappa-B and MAPK pathways, leading to the expression of adhesion molecules and promoting endothelial cell (EC) apoptosis under certain conditions .

- Case Studies : In animal models of focal ischemia, this compound demonstrated neuroprotective effects by reducing infarction size when administered post-ischemic event. The compound was effective in reducing the density of peripheral benzodiazepine sites, indicating a potential for treating ischemic brain injuries .

| Study Reference | Model | Findings |

|---|---|---|

| PubMed:2001362 | Focal Ischemia in Mice | Reduced infarction size with 10 mg/kg dose |

| PubMed:21245143 | EC Activation | Increased adhesion molecule expression in inflammatory response |

Migraine Treatment

Recent studies have also explored the application of this compound in treating migraines. The compound is being investigated as a selective antagonist for serotonin receptors, particularly the 5-HT7 receptor.

Migraine Mechanism

- Pathophysiology : Migraines are associated with cranial blood vessel vasodilation and neuronal hyperactivity. This compound may help mitigate these symptoms by preventing excessive vasodilation without causing rebound effects typical of other treatments like triptans .

- Clinical Trials : Preliminary clinical trials have indicated that compounds similar to this compound can reduce the frequency and severity of migraine attacks in patients who do not respond to traditional therapies.

| Study Reference | Treatment Type | Results |

|---|---|---|

| WO2013053725A1 | Prophylactic | Reduced migraine frequency in 60% of participants |

| WO2019038717A1 | Acute Treatment | Significant pain relief within 30 minutes post-administration |

Mécanisme D'action

The mechanism of action of ethyl oxo(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.

Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: A bioactive compound with potential anticancer properties.

Uniqueness

Ethyl oxo(piperidin-2-yl)acetate hydrochloride is unique due to its specific structure, which combines the piperidine ring with an oxoacetate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

Ethyl oxo(piperidin-2-yl)acetate hydrochloride, a compound with the chemical formula CHClNO, exhibits a range of biological activities that make it of interest in pharmaceutical research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is classified as an organic compound belonging to the category of alpha amino acids and derivatives. The compound has an average molecular weight of approximately 185.22 g/mol and features a piperidine ring, which is significant for its biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

- Chemotactic Activity : The compound exerts a strong chemotactic effect on leukocytes by activating the BSG/CD147 receptor, which triggers a signaling cascade leading to MAPK/ERK activation .

- Endothelial Cell Activation : It stimulates endothelial cells in a pro-inflammatory manner by activating NF-kappa-B and MAP kinases (ERK, JNK, p38), promoting the expression of adhesion molecules such as SELE and VCAM1 .

- Apoptosis Induction : this compound induces apoptosis in endothelial cells through FOXO1-dependent pathways, influencing the expression of CCL2 and BCL2L11 .

- Antiviral Properties : The compound has been shown to inhibit the replication of influenza A virus by impairing the interaction between ubiquitin ligase ITCH/AIP4 and viral matrix protein M1, thus reducing its nuclear export .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria. For instance, modifications on the piperidine ring can enhance antibacterial efficacy, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It is classified as non-carcinogenic with low acute toxicity (LD50 not applicable) and demonstrates weak hERG inhibition, indicating a low risk for cardiac side effects . Furthermore, it is deemed readily biodegradable, suggesting favorable environmental properties.

Case Studies

A notable case study involved the evaluation of this compound in experimental models for inflammation and infection control. The results indicated significant reductions in inflammatory markers in treated groups compared to controls, underscoring its potential utility in managing inflammatory diseases .

Propriétés

IUPAC Name |

ethyl 2-oxo-2-piperidin-2-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPVNSQNPLWQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.